Methyl 3,3-dibromo-2,3-dichloropropanoate
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Overview
Description
Methyl 3,3-dibromo-2,3-dichloropropanoate is a chemical compound with the molecular formula C4H4Br2Cl2O2. It is an ester derivative of propanoic acid, characterized by the presence of both bromine and chlorine atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-dibromo-2,3-dichloropropanoate typically involves the bromination and chlorination of methyl propanoate derivatives. One common method involves the reaction of methyl 2,3-dichloropropanoate with bromine under controlled conditions to introduce the bromine atoms at the 3-position . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dibromo-2,3-dichloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Triethylamine: Used in elimination reactions to remove bromine atoms and form olefins.
Sodium Hydroxide: Commonly used in substitution reactions to replace halogen atoms with hydroxyl groups.
Major Products Formed
Debrominated Olefins: Formed through elimination reactions.
Hydroxylated Derivatives: Formed through substitution reactions with hydroxide ions.
Scientific Research Applications
Methyl 3,3-dibromo-2,3-dichloropropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and chlorine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of Methyl 3,3-dibromo-2,3-dichloropropanoate involves its reactivity with nucleophiles and bases. The presence of electron-withdrawing bromine and chlorine atoms makes the compound highly reactive towards nucleophilic substitution and elimination reactions. These reactions often proceed through the formation of carbocation intermediates, which then undergo further transformations to yield the final products.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-dichloropropanoate: Similar in structure but lacks the bromine atoms.
Methyl 3,3-dimethoxypropionate: Contains methoxy groups instead of halogens.
Methyl 2,3-dibromopropionate: Similar but only contains bromine atoms.
Uniqueness
Methyl 3,3-dibromo-2,3-dichloropropanoate is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties. This dual halogenation makes it a versatile reagent in organic synthesis and a valuable compound for various research applications.
Properties
CAS No. |
61905-31-5 |
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Molecular Formula |
C4H4Br2Cl2O2 |
Molecular Weight |
314.78 g/mol |
IUPAC Name |
methyl 3,3-dibromo-2,3-dichloropropanoate |
InChI |
InChI=1S/C4H4Br2Cl2O2/c1-10-3(9)2(7)4(5,6)8/h2H,1H3 |
InChI Key |
ZJZBYPLGQJSLSM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(Cl)(Br)Br)Cl |
Origin of Product |
United States |
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